Methyl 9-(o-propylphenyl)nonanoate
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Overview
Description
Preparation Methods
Cassiaside C is typically extracted from the seeds of Cassia tora. The extraction process involves several steps, including solvent extraction, purification, and isolation . The compound can also be synthesized through chemical reactions involving naphthopyrone derivatives, although detailed synthetic routes and industrial production methods are not widely documented in the literature .
Chemical Reactions Analysis
Cassiaside C undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cassiaside C has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to inhibit the formation of advanced glycation end products, which are implicated in diabetic complications . Additionally, Cassiaside C has been found to suppress the expression of pro-inflammatory cytokines in macrophages, making it a potential candidate for treating chronic inflammatory diseases . Its antioxidant properties also make it useful in various biological and medical applications .
Mechanism of Action
The mechanism of action of Cassiaside C involves the downregulation of glycolysis in macrophages. This is achieved through the inhibition of key enzymes and signaling pathways, including hypoxia-inducible factor 1-alpha, pyruvate dehydrogenase kinase 1, and lactate dehydrogenase A . By suppressing these pathways, Cassiaside C reduces the production of pro-inflammatory cytokines and enhances oxidative phosphorylation .
Comparison with Similar Compounds
Cassiaside C is unique among naphthopyrone compounds due to its specific inhibitory effects on advanced glycation end products and pro-inflammatory cytokines . Similar compounds include Cassiaside A and Cassiaside B, which also exhibit anti-inflammatory and antioxidant properties but differ in their specific molecular targets and pathways .
Properties
CAS No. |
17670-86-9 |
---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
methyl 9-(2-propylphenyl)nonanoate |
InChI |
InChI=1S/C19H30O2/c1-3-12-17-14-10-11-15-18(17)13-8-6-4-5-7-9-16-19(20)21-2/h10-11,14-15H,3-9,12-13,16H2,1-2H3 |
InChI Key |
ZIPVCEPQSQHCSG-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=CC=C1CCCCCCCCC(=O)OC |
Canonical SMILES |
CCCC1=CC=CC=C1CCCCCCCCC(=O)OC |
Synonyms |
9-(o-Propylphenyl)nonanoic acid methyl ester |
Origin of Product |
United States |
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